Differential Antitumor Potency of [1,2-diamino-1-phenylpropane]dichloroplatinum(II) Complexes Against MCF-7 Breast Cancer Cells
Platinum(II) complexes derived from the (R,R)-enantiomer of 1,2-diamino-1-phenylpropane (2-phenylpropane-1,2-diamine) exhibit significantly higher antitumor activity against MCF-7 breast cancer cells compared to the (S,S)-enantiomer or complexes derived from the unsubstituted analog 1,2-diaminoethane (Ph/H) [1]. The presence of the methyl and phenyl groups in the ligand framework confers stereoselective biological activity.
| Evidence Dimension | Antitumor activity against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | (R,R)-Ph/Me-PtCl2 (derived from (R,R)-2-phenylpropane-1,2-diamine): strongest effect among all tested complexes, comparable to cisplatin |
| Comparator Or Baseline | (S,S)-Ph/Me-PtCl2: distinctly weaker inhibitory potency; (R,S)- and (S,R)-Ph/Me-PtCl2: even less active; Ph/H-PtCl2 (derived from unsubstituted 1,2-diaminoethane): less active |
| Quantified Difference | Activity rank order: (R,R) > (S,S) > (S,R) = (R,S) > Ph/H |
| Conditions | In vitro cytotoxicity assay on MCF-7 breast cancer cell line |
Why This Matters
Selection of the correct stereoisomer of 2-phenylpropane-1,2-diamine for platinum complex synthesis directly determines antitumor potency; generic substitution with unsubstituted diamines or alternative stereoisomers yields inferior activity.
- [1] Doran SL, et al. The stereoselectivity of antitumor active [1,2-diamino-1-phenylpropane]dichloroplatinum(II) complexes. Inorganica Chimica Acta. 1997;264(1-2):145-160. doi:10.1016/S0020-1693(97)05603-X View Source
